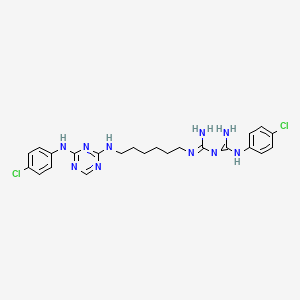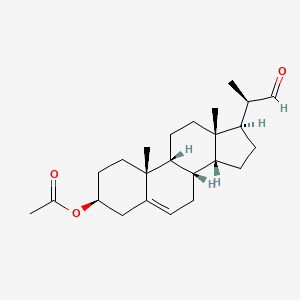
Isopropyl(1R)-(+)-10-Camphorsulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl(1R)-(+)-10-Camphorsulfate is a chiral compound widely used in various scientific fields. It is known for its unique stereochemistry and its applications in asymmetric synthesis and catalysis. The compound is characterized by its specific optical activity, making it valuable in the production of enantiomerically pure substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl(1R)-(+)-10-Camphorsulfate typically involves the reaction of camphorsulfonic acid with isopropyl alcohol. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl(1R)-(+)-10-Camphorsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorsulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various camphorsulfonic acid derivatives, alcohols, and substituted camphorsulfonates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Isopropyl(1R)-(+)-10-Camphorsulfate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral selector in chromatography.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Isopropyl(1R)-(+)-10-Camphorsulfate exerts its effects is primarily through its role as a chiral auxiliary. It interacts with substrates to induce chirality in the resulting products. The molecular targets include various enzymes and receptors that recognize the specific stereochemistry of the compound. The pathways involved often include catalytic cycles where the compound facilitates the formation of enantiomerically pure products.
Comparación Con Compuestos Similares
Similar Compounds
Camphorsulfonic Acid: A precursor to Isopropyl(1R)-(+)-10-Camphorsulfate, used in similar applications.
Menthyl Camphorsulfonate: Another chiral sulfonate ester with applications in asymmetric synthesis.
Tert-Butyl Camphorsulfonate: Used as a chiral auxiliary in various chemical reactions.
Uniqueness
This compound is unique due to its specific stereochemistry and its ability to induce chirality in a wide range of substrates. Its effectiveness as a chiral auxiliary and its relatively simple synthesis make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C24H36O3 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
[(3S,8S,9R,10R,13S,14R,17R)-10,13-dimethyl-17-[(2R)-1-oxopropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3/t15-,18-,19-,20+,21+,22+,23-,24+/m0/s1 |
Clave InChI |
PMIMJUQRBDTHBT-WZCPYRICSA-N |
SMILES isomérico |
C[C@@H](C=O)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES canónico |
CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


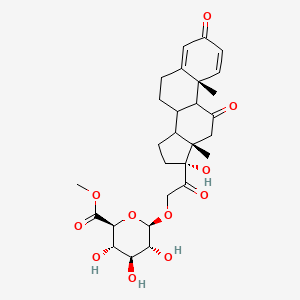
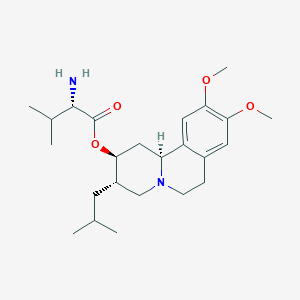
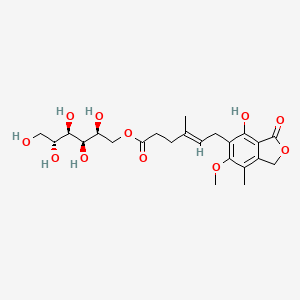
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
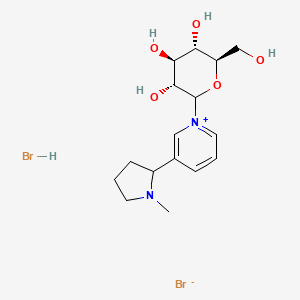
![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)
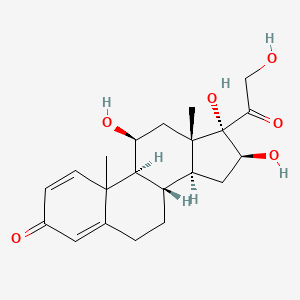

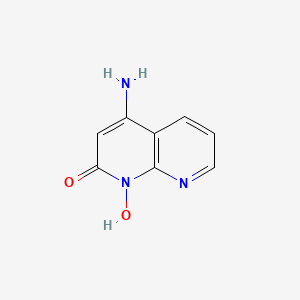
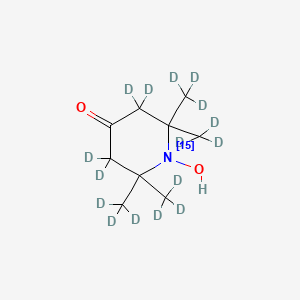
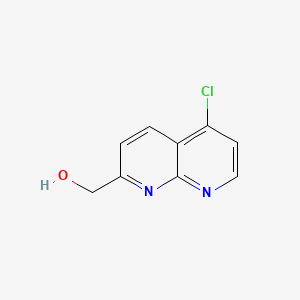
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
